molecular formula C17H26O8S B611433 Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate CAS No. 1239588-09-0

Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate

Cat. No. B611433
M. Wt: 390.45
InChI Key: YHLPCWBPMJZTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate” is a chemical compound with the molecular formula C17H26O8S . It is also known as “Tos-PEG4-methyl ester” or "Tos-PEG3-C2-methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate” consists of a tosylate (tosyloxy) group attached to a polyethylene glycol (PEG) chain, which is further attached to a methyl ester group .


Physical And Chemical Properties Analysis

“Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate” has a molecular weight of 390.45 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.

Scientific Research Applications

  • Chromatographic Analysis : Shi Li-qi (2015) developed a size-exclusion chromatography method for the rapid determination of a derivative of Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate, PEG3-CO2Me. This method is noted for its simplicity, sensitivity, and applicability in detecting low molecular weight PEG derivatives (Shi, 2015).

  • Atmospheric Chemistry : Aranda et al. (2021) conducted a study on the atmospheric degradation of 3-ethoxy-1-propanol, a compound structurally similar to Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate. They found that the reaction with OH radicals was the dominant loss process in the atmosphere, influencing local air quality (Aranda et al., 2021).

  • Organic Synthesis and Reactivity : Various studies have explored the synthesis and reactivity of compounds structurally related to Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate. For example, Collins et al. (1990) investigated the preparation of β-Keto Ester Acetals, showcasing the versatile nature of these compounds in organic synthesis (Collins et al., 1990).

  • Pharmaceutical and Chemical Applications : The research by Řezanka et al. (2008) and Chan et al. (2008) demonstrates the application of related compounds in the pharmaceutical and chemical industries. These studies highlight the importance of these compounds in developing new pharmaceutical agents and chemical processes (Řezanka et al., 2008), (Chan et al., 2008).

  • Environmental Applications : The study by Amine et al. (2006) on novel silane compounds, including derivatives similar to Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate, as electrolyte solvents in Li-ion batteries, indicates the potential environmental applications of these compounds (Amine et al., 2006).

Safety And Hazards

The safety and hazards of “Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate” are not specified in the available information .

properties

IUPAC Name

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPCWBPMJZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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